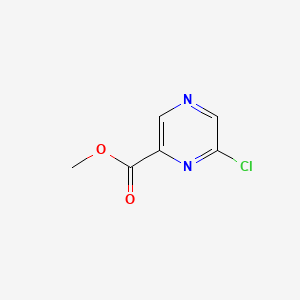

Methyl 6-chloropyrazine-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-chloropyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-11-6(10)4-2-8-3-5(7)9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVYUJFEXRODQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454590 | |

| Record name | Methyl 6-chloropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23611-75-8 | |

| Record name | Methyl 6-chloropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-chloropyrazine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 6-chloropyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 6-chloropyrazine-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the most plausible synthetic pathways, providing in-depth experimental protocols derived from established chemical literature. All quantitative data is summarized for clarity, and logical workflows are visualized to facilitate understanding and replication.

Introduction and Strategic Approach

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its synthesis is crucial for the generation of a library of derivatives for drug discovery programs. The most logical and commonly employed synthetic strategy involves a two-step process:

-

Chlorination: The synthesis of the precursor, 6-chloropyrazine-2-carboxylic acid, typically from a corresponding hydroxypyrazine derivative.

-

Esterification: The subsequent conversion of the carboxylic acid to its methyl ester.

This guide will focus on a well-documented approach analogous to the synthesis of the isomeric methyl 5-chloropyrazine-2-carboxylate, a method that is both robust and scalable.

Core Synthesis Pathway

The primary pathway for the synthesis of this compound is outlined below. This pathway begins with the commercially available 6-hydroxypyrazine-2-carboxylic acid and proceeds through a chlorination step followed by esterification.

This pathway is favored for its use of readily available starting materials and well-understood reaction mechanisms, making it a reliable choice for laboratory-scale synthesis and potential scale-up.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound. These protocols are based on analogous and well-established procedures in heterocyclic chemistry.

Synthesis of 6-Chloropyrazine-2-carboxylic Acid

This procedure outlines the chlorination of 6-hydroxypyrazine-2-carboxylic acid using phosphorus oxychloride (POCl₃).

Materials:

-

6-Hydroxypyrazine-2-carboxylic acid

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Diethyl ether

-

Toluene

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-hydroxypyrazine-2-carboxylic acid and phosphorus oxychloride (a significant excess of POCl₃ is typically used, for instance, 10 mL per 1 g of the carboxylic acid).

-

Heat the mixture at reflux for 1.5 to 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Extract the resulting aqueous mixture with diethyl ether (4 x volume of the aqueous layer).

-

Combine the organic layers and concentrate in vacuo to remove the diethyl ether.

-

Recrystallize the crude residue from toluene to obtain 6-chloropyrazine-2-carboxylic acid.

Synthesis of this compound (Fischer Esterification)

This protocol describes the acid-catalyzed esterification of 6-chloropyrazine-2-carboxylic acid with methanol.[1][2]

Materials:

-

6-Chloropyrazine-2-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

Procedure:

-

Suspend 6-chloropyrazine-2-carboxylic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction, or ~0.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for 2 to 5 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

-

If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound, based on analogous reactions reported in the literature for similar compounds.[3]

| Step | Reactant | Reagent | Product | Typical Yield (%) | Purity (%) |

| 1. Chlorination | 6-Hydroxypyrazine-2-carboxylic acid | POCl₃ | 6-Chloropyrazine-2-carboxylic acid | 50-65 | >95 (after recrystallization) |

| 2. Esterification | 6-Chloropyrazine-2-carboxylic acid | Methanol, H₂SO₄ | This compound | 85-95 | >97 (after purification) |

Table 1: Summary of quantitative data for the synthesis pathway.

Experimental Workflow

The logical flow of the experimental procedure, from starting materials to the final purified product, is illustrated in the following diagram.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving the chlorination of 6-hydroxypyrazine-2-carboxylic acid followed by a Fischer esterification. The provided protocols, based on well-established and analogous chemical transformations, offer a robust framework for the preparation of this important synthetic intermediate. Researchers and drug development professionals can utilize this guide to efficiently produce this compound for their research and development endeavors.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 6-chloropyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-chloropyrazine-2-carboxylate is a substituted pyrazine derivative that serves as a crucial building block in the synthesis of various heterocyclic compounds with significant applications in medicinal chemistry. Its pyrazine core, a six-membered aromatic ring containing two nitrogen atoms, is a prevalent scaffold in numerous biologically active molecules. The presence of a chlorine atom and a methyl ester group makes it a versatile intermediate for further chemical modifications, enabling the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on its role in drug discovery and development.

Physicochemical Properties

The accurate characterization of the physicochemical properties of this compound is essential for its application in organic synthesis and drug design. While experimental data for some properties are not extensively reported in the literature, a combination of available data and computational predictions provides a detailed profile of this compound.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅ClN₂O₂ | PubChem[1] |

| Molecular Weight | 172.57 g/mol | PubChem[1] |

| CAS Number | 23611-75-8 | Sigma-Aldrich[2] |

| Appearance | White to yellow to brown or gray solid | Sigma-Aldrich[2] |

| Melting Point | Not experimentally reported | |

| Boiling Point | Predicted: Not available | |

| Solubility | Soluble in many common organic solvents such as Dichloromethane, Tetrahydrofuran, and Methanol. | Inferred from synthetic protocols[3][4] |

| IUPAC Name | This compound | PubChem[1] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

Table 2: Spectroscopic Data Summary

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the methyl ester protons and the two aromatic protons on the pyrazine ring. |

| ¹³C NMR | Resonances for the methyl carbon, the ester carbonyl carbon, and the four carbons of the pyrazine ring. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester, C-Cl stretching, and aromatic C-H and C=N stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for a chlorine-containing molecule. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound, based on established chemical principles and published procedures for related compounds.[3][4][5][6]

Synthesis of this compound

A common route for the synthesis of this compound involves the esterification of 6-chloropyrazine-2-carboxylic acid.

Materials:

-

6-chloropyrazine-2-carboxylic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or other esterification reagent (e.g., TCBC/TEA/DMAP)[3][4]

-

Anhydrous solvent (e.g., Tetrahydrofuran, Dichloromethane)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-chloropyrazine-2-carboxylic acid in an excess of anhydrous methanol.

-

Esterification: Cool the mixture in an ice bath and slowly add thionyl chloride dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or recrystallization.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent.

-

Data Acquisition: Analyze the sample using a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

Applications in Drug Development

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The pyrazine ring system is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[7]

Intermediate for Antimicrobial and Antitubercular Agents

Derivatives of 6-chloropyrazine-2-carboxylic acid have shown promising activity against various microbial and mycobacterial strains.[5][6][8] For instance, amides derived from 6-chloropyrazine-2-carboxylic acid have been investigated as potential antitubercular agents, with some compounds exhibiting significant activity against Mycobacterium tuberculosis.[3][4] The synthesis of these derivatives often involves the initial preparation of the methyl ester to facilitate subsequent amidation reactions.

While a specific signaling pathway directly modulated by this compound is not identified, its derivatives have been designed to target various biological pathways implicated in diseases. For example, pyrazine derivatives have been explored as inhibitors of protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.[7] The development of novel compounds from this scaffold could potentially lead to the discovery of agents that modulate these critical cellular processes.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined physicochemical properties and reactivity make it an ideal starting material for the synthesis of diverse libraries of compounds for biological screening. Further research into the biological activities of its derivatives is warranted to explore their full therapeutic potential, particularly in the development of new antimicrobial and anticancer agents. This guide provides a foundational resource for researchers working with this important building block.

References

- 1. This compound | C6H5ClN2O2 | CID 11084353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 23611-75-8 [sigmaaldrich.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis, and biological screening of chloropyrazine conjugated benzothiazepine derivatives as potential antimicrobial, antitubercular and cytotoxic agents - Arabian Journal of Chemistry [arabjchem.org]

Methyl 6-chloropyrazine-2-carboxylate CAS number and spectral data

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity

Chemical Name: Methyl 6-chloropyrazine-2-carboxylate CAS Number: 23611-75-8[1][2] Molecular Formula: C₆H₅ClN₂O₂[2] Molecular Weight: 172.57 g/mol [3]

This guide provides a comprehensive overview of the chemical and spectral properties of this compound, a heterocyclic compound of interest in synthetic chemistry and drug discovery.

Chemical Structure

Caption: Chemical structure of this compound.

Spectral Data

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.7 - 9.0 | Singlet | 1H | Pyrazine ring proton |

| ~8.6 - 8.9 | Singlet | 1H | Pyrazine ring proton |

| ~4.0 | Singlet | 3H | Methyl ester (-OCH₃) |

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~164 - 166 | Quaternary | Ester carbonyl (C=O) |

| ~150 - 155 | Quaternary | Pyrazine ring carbon (C-Cl) |

| ~145 - 150 | Quaternary | Pyrazine ring carbon (C-COOCH₃) |

| ~142 - 146 | Tertiary | Pyrazine ring carbon (CH) |

| ~140 - 144 | Tertiary | Pyrazine ring carbon (CH) |

| ~53 - 55 | Primary | Methyl ester (-OCH₃) |

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3100 - 3000 | C-H stretch | Aromatic (Pyrazine ring) |

| ~2960 - 2850 | C-H stretch | Aliphatic (Methyl group) |

| ~1750 - 1730 | C=O stretch | Ester |

| ~1600 - 1450 | C=C and C=N stretch | Aromatic ring (Pyrazine) |

| ~1250 - 1000 | C-O stretch | Ester |

| ~850 - 750 | C-Cl stretch | Aryl halide |

Predicted Mass Spectrometry Data

| m/z | Ion |

| 172/174 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 141/143 | [M - OCH₃]⁺ |

| 113/115 | [M - COOCH₃]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for small organic molecules like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

-

Analysis: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. Further dilution may be necessary depending on the ionization technique.

-

Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for small molecules include Electrospray Ionization (ESI) and Electron Ionization (EI).

-

Analysis: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and characteristic fragment ions.

Workflow and Relationships

Spectroscopic Analysis Workflow

Caption: A typical workflow for the spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 6-chloropyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 6-chloropyrazine-2-carboxylate. Due to the limited availability of public, experimentally verified spectral data for this specific compound, this guide leverages established NMR principles and data from structurally analogous compounds to provide a robust prediction of its spectral characteristics. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry, offering insights into the structural elucidation of this and related pyrazine derivatives.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are derived from the analysis of similar pyrazine and pyridine derivatives.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.8 - 9.0 | Singlet | - |

| H-5 | 8.6 - 8.8 | Singlet | - |

| -OCH₃ | 3.9 - 4.1 | Singlet | - |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | 163 - 166 |

| C-6 (C-Cl) | 150 - 153 |

| C-3 | 145 - 148 |

| C-5 | 143 - 146 |

| C-2 (Pyrazine) | 142 - 145 |

| -OCH₃ | 52 - 54 |

Experimental Protocols

This section outlines a standard protocol for the preparation and analysis of a sample of this compound for NMR spectroscopy.

I. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound directly into a clean, dry NMR tube.

-

Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent may depend on the sample's solubility and the desired resolution of the spectra.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as Tetramethylsilane (TMS) at 0 ppm, can be added.

-

Dissolution: Gently agitate the NMR tube to ensure complete dissolution of the sample.

II. NMR Instrument Parameters

The following are typical acquisition parameters for ¹H and ¹³C NMR spectroscopy on a 400 or 500 MHz spectrometer.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment.

-

Spectral Width: Approximately 200-220 ppm, centered around 110-120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds, with longer delays for quaternary carbons.

-

Number of Scans: 1024-4096 scans, or more, to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

III. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase correct the resulting spectra.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Visualization of Molecular Structure and NMR Analysis Workflow

The following diagrams illustrate the molecular structure of this compound and a logical workflow for its NMR spectral analysis.

Mass Spectrometry Analysis of Methyl 6-chloropyrazine-2-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Methyl 6-chloropyrazine-2-carboxylate, a heterocyclic compound of interest in pharmaceutical and chemical research. This document outlines the predicted fragmentation patterns, detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), and presents the expected quantitative data in a clear, tabular format.

Predicted Mass Spectrometry Fragmentation

The mass spectrometric fragmentation of this compound (C6H5ClN2O2), with a molecular weight of 172.57 g/mol and a monoisotopic mass of approximately 172.00 Da, is anticipated to proceed through several key pathways under electron ionization (EI). The presence of the pyrazine ring, a chlorine atom, and a methyl ester group dictates the fragmentation pattern.

The molecular ion peak ([M]⁺) is expected at an m/z of 172, with a characteristic M+2 isotope peak at m/z 174 due to the presence of the chlorine-37 isotope. Key fragmentation pathways are predicted to involve the loss of the methoxy group (-OCH3), the entire methoxycarbonyl group (-COOCH3), and cleavage of the pyrazine ring.

Predicted Fragmentation Data

| Predicted Fragment | Structure | m/z (Nominal) | Notes |

| [M]⁺ | [C6H5ClN2O2]⁺ | 172 | Molecular Ion |

| [M+2]⁺ | [C6H5³⁷ClN2O2]⁺ | 174 | Isotope peak for ³⁷Cl |

| [M-31]⁺ | [C5H4ClN2O]⁺ | 141 | Loss of methoxy radical (•OCH3) |

| [M-59]⁺ | [C5H4ClN2]⁺ | 113 | Loss of methoxycarbonyl radical (•COOCH3) |

| [M-Cl]⁺ | [C6H5N2O2]⁺ | 137 | Loss of chlorine radical (•Cl) |

| [C4H2ClN]⁺ | [C4H2ClN]⁺ | 87 | Pyrazine ring fragmentation |

Experimental Protocols

The following are detailed methodologies for the analysis of this compound using GC-MS and LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To separate and identify this compound in a volatile or semi-volatile sample.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).

-

Capillary Column: A non-polar or medium-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

Reagents and Materials:

-

This compound standard.

-

High-purity solvent (e.g., Dichloromethane, Ethyl Acetate).

-

Helium (carrier gas), 99.999% purity.

-

Autosampler vials with inserts.

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL.

-

Prepare a series of working standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

For unknown samples, dissolve a known quantity in the solvent and dilute to fall within the calibration range.

-

-

GC-MS Parameters:

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40 - 400.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

Objective: To separate and identify this compound in a liquid sample, particularly for non-volatile matrices or when higher sensitivity is required.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a Mass Spectrometer (e.g., Waters Acquity UPLC with a Xevo TQ-S or equivalent).

-

Reversed-Phase C18 Column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

Reagents and Materials:

-

This compound standard.

-

LC-MS grade Methanol.

-

LC-MS grade Water.

-

LC-MS grade Formic Acid.

-

Autosampler vials.

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in Methanol at a concentration of 1 mg/mL.

-

Prepare working standards by diluting the stock solution with the initial mobile phase composition to concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

For unknown samples, dissolve in Methanol and dilute as necessary. Filter the final solution through a 0.22 µm syringe filter.

-

-

LC-MS Parameters:

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Methanol with 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient Program:

-

0-1 min: 10% B

-

1-5 min: 10% to 90% B

-

5-6 min: 90% B

-

6-6.1 min: 90% to 10% B

-

6.1-8 min: 10% B (Re-equilibration)

-

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Desolvation Gas Flow: 800 L/hr.

-

Cone Gas Flow: 50 L/hr.

-

Mass Scan Range: m/z 50 - 400.

-

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and the experimental workflows.

Caption: Predicted EI Fragmentation Pathway.

Caption: GC-MS Experimental Workflow.

Caption: LC-MS Experimental Workflow.

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 6-chloropyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of Methyl 6-chloropyrazine-2-carboxylate, a heterocyclic compound of interest in pharmaceutical research and development. Due to the limited availability of direct experimental spectra for this specific molecule in public literature, this guide presents a comprehensive predicted spectrum based on the analysis of structurally analogous compounds and established principles of infrared spectroscopy. This information is crucial for the identification, characterization, and quality control of this compound in a laboratory setting.

Predicted Infrared Absorption Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are derived from the known frequencies of functional groups and by drawing comparisons with the experimental spectra of related molecules such as methyl pyrazine-2-carboxylate, 2-chloropyrazine, and other substituted pyrazine derivatives.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~ 3100 - 3000 | Weak to Medium | C-H Stretch | Aromatic C-H |

| ~ 2960 - 2850 | Weak to Medium | C-H Stretch | Methyl (CH₃) group |

| ~ 1730 - 1715 | Strong | C=O Stretch | Ester carbonyl |

| ~ 1600 - 1550 | Medium to Strong | C=N and C=C Stretch | Pyrazine ring skeletal vibrations |

| ~ 1480 - 1440 | Medium | C-H Bend | Methyl (CH₃) asymmetric and symmetric bending |

| ~ 1300 - 1200 | Strong | C-O Stretch | Ester (C-O-C) asymmetric stretch |

| ~ 1150 - 1050 | Medium | C-O Stretch | Ester (C-O-C) symmetric stretch |

| ~ 1100 - 1000 | Medium to Strong | In-plane C-H Bend | Aromatic C-H bending |

| ~ 850 - 750 | Medium to Strong | C-Cl Stretch | Chloro-substituent on the pyrazine ring |

| ~ 800 - 700 | Medium to Strong | Out-of-plane C-H Bend | Aromatic C-H bending |

Interpretation of Key Spectral Features

The infrared spectrum of this compound is expected to be characterized by several key absorption bands that provide structural confirmation. The most prominent feature will be the strong absorption band in the region of 1730-1715 cm⁻¹ , which is indicative of the C=O stretching vibration of the methyl ester group. The presence of aromatic C-H bonds in the pyrazine ring will be evidenced by weak to medium bands in the 3100-3000 cm⁻¹ region. The C-H stretching of the methyl group is expected to appear in the 2960-2850 cm⁻¹ range.

The pyrazine ring itself will exhibit characteristic skeletal vibrations (C=N and C=C stretching) in the 1600-1550 cm⁻¹ region. The strong bands associated with the C-O stretching of the ester linkage are predicted to be in the 1300-1200 cm⁻¹ and 1150-1050 cm⁻¹ ranges. Finally, the presence of the chlorine substituent on the pyrazine ring should give rise to a C-Cl stretching vibration, typically observed in the 850-750 cm⁻¹ region.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

The following provides a generalized, yet detailed, methodology for obtaining a high-quality FT-IR spectrum of a solid sample like this compound.

Objective: To acquire the infrared absorption spectrum of solid this compound.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Sample of this compound (crystalline or powder)

-

Potassium Bromide (KBr), IR-grade

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Spatula

-

Sample holder

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly dry the KBr powder in an oven at approximately 110°C for at least 2 hours to remove any adsorbed water, which has strong IR absorption bands.

-

Weigh out approximately 1-2 mg of the this compound sample and about 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

-

Transfer the sample and KBr to a clean, dry agate mortar.

-

Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size of the sample should be reduced to less than the wavelength of the incident IR radiation to minimize scattering effects.

-

-

Pellet Formation:

-

Carefully transfer a portion of the ground mixture into the collar of the pellet-forming die.

-

Distribute the powder evenly across the bottom surface of the die.

-

Place the plunger into the collar and carefully transfer the assembled die to the hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A transparent pellet indicates good mixing and pressing.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Close the sample compartment lid.

-

Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually set from 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing:

-

The resulting spectrum should be baseline-corrected if necessary.

-

Label the significant absorption peaks with their corresponding wavenumbers (cm⁻¹).

-

Alternative Method (Attenuated Total Reflectance - ATR):

For a quicker, non-destructive analysis, an FT-IR spectrometer equipped with an ATR accessory can be used.

-

Setup: Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Background: Record a background spectrum with the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Acquisition: Collect the sample spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after the measurement.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the infrared spectroscopy analysis process, from initial sample handling to final data interpretation.

Caption: Workflow for FT-IR Analysis of a Solid Sample.

An In-depth Technical Guide to the Solubility and Stability of Methyl 6-chloropyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-chloropyrazine-2-carboxylate (CAS No. 23611-75-8) is a heterocyclic compound belonging to the pyrazine class.[1][2][3][4] Pyrazine derivatives are significant in medicinal chemistry, often serving as key intermediates or scaffolds in the development of novel therapeutic agents.[5] Understanding the physicochemical properties of such compounds, particularly their solubility and stability, is fundamental to drug discovery and development. These parameters critically influence a compound's formulation, bioavailability, and shelf-life.

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited availability of specific quantitative data in published literature, this document also outlines standardized experimental protocols for determining these crucial properties, offering a framework for researchers to generate the necessary data in their own laboratories.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. Currently, specific quantitative solubility data for this compound in various solvents is not widely available in the public domain. Safety Data Sheets do not specify solubility in water or other common solvents.[6] However, related compounds such as Methyl 3-amino-6-chloropyrazine-2-carboxylate are reported to be soluble in Dimethyl Sulfoxide (DMSO) and methanol, while Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate is slightly soluble in DMSO and methanol.[7][8] This suggests that polar aprotic and protic organic solvents are potential candidates for dissolving this compound.

To facilitate research and development, the following table has been structured to present solubility data as it is generated.

Table 1: Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method | Reference |

| Water (pH 7.4) | 25 | Data not available | Shake-Flask | |

| Phosphate Buffer (pH 7.4) | 25 | Data not available | Shake-Flask | |

| 0.1 N HCl (pH 1.2) | 25 | Data not available | Shake-Flask | |

| Methanol | 25 | Data not available | Shake-Flask | |

| Ethanol | 25 | Data not available | Shake-Flask | |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Shake-Flask | |

| Acetonitrile | 25 | Data not available | Shake-Flask |

Stability Profile

The chemical stability of a compound is essential for ensuring its safety, efficacy, and shelf-life. According to available safety data, this compound is considered stable under normal and recommended storage conditions, which include an inert atmosphere at 2-8°C.[6][9][10] However, detailed studies on its degradation under various stress conditions (e.g., pH, temperature, light) are not extensively documented. Such studies are crucial to identify potential degradation pathways and products.

The following table is designed for the systematic presentation of stability data.

Table 2: Stability of this compound under Stress Conditions

| Condition | Duration | Purity (%) | Degradation Products Identified | Observations | Reference |

| Hydrolytic | |||||

| pH 1.2 (40°C) | 14 days | Data not available | Data not available | ||

| pH 7.4 (40°C) | 14 days | Data not available | Data not available | ||

| pH 9.0 (40°C) | 14 days | Data not available | Data not available | ||

| Oxidative | |||||

| 3% H₂O₂ (RT) | 7 days | Data not available | Data not available | ||

| Thermal | |||||

| 60°C (Solid State) | 28 days | Data not available | Data not available | ||

| Photolytic | |||||

| ICH Option 2 (Solid State) | 1.2 million lux hours / 200 W h/m² | Data not available | Data not available |

Experimental Protocols

Detailed and standardized protocols are necessary to generate reliable solubility and stability data. The following sections describe common methodologies that can be applied to this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[11]

Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed, inert vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[11]

-

Sample Processing: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This is typically achieved by centrifugation followed by filtration through a suitable filter (e.g., 0.22 µm PVDF).

-

Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is determined from the measured concentration of the saturated solution.

Stability Testing: ICH Guideline Approach

Forced degradation and long-term stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).[12]

Protocol:

-

Forced Degradation (Stress Testing):

-

Hydrolytic Stability: Dissolve the compound in aqueous solutions at various pH levels (e.g., acidic, neutral, basic) and heat to an elevated temperature (e.g., 40-60°C).[13] Analyze samples at predetermined time points.

-

Oxidative Stability: Expose the compound in solution to an oxidizing agent, such as hydrogen peroxide (3-30%), at room temperature.

-

Thermal Stability: Expose the solid compound to high temperatures (e.g., 60°C, 80°C) with and without humidity.[14][15]

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Long-Term and Accelerated Stability:

-

Store the compound in its proposed container closure system under long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (40°C/75% RH) conditions.[12][16][17]

-

Test samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).[16]

-

-

Analysis:

-

Utilize a stability-indicating analytical method (typically HPLC) capable of separating the intact compound from any potential degradation products.

-

Monitor for changes in appearance, assay (potency), and the formation of degradation products.

-

Mandatory Visualization

The following diagrams illustrate the workflows for the experimental protocols described above.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for a Forced Degradation (Stress) Study.

Conclusion

While specific experimental data on the solubility and stability of this compound is limited, this guide provides the necessary framework for its determination. The outlined protocols, based on industry-standard methodologies, will enable researchers to generate the robust data required for advancing drug development programs. The general stability of the compound under recommended storage conditions is a positive indicator, but comprehensive stress testing is imperative to fully characterize its profile and ensure the development of a safe, effective, and stable pharmaceutical product.

References

- 1. cyclicpharma.com [cyclicpharma.com]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound | 23611-75-8 [sigmaaldrich.com]

- 4. This compound | C6H5ClN2O2 | CID 11084353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Degradation of 2,3-Diethyl-5-Methylpyrazine by a Newly Discovered Bacterium, Mycobacterium sp. Strain DM-11 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.bldpharm.com [file.bldpharm.com]

- 7. Methyl 3-amino-6-chloropyrazine-2-carboxylate|CAS 1458-03-3 [benchchem.com]

- 8. Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate CAS#: 1458-01-1 [m.chemicalbook.com]

- 9. cn.canbipharm.com [cn.canbipharm.com]

- 10. This compound | 23611-75-8 [sigmaaldrich.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. database.ich.org [database.ich.org]

- 13. raineslab.com [raineslab.com]

- 14. uknowledge.uky.edu [uknowledge.uky.edu]

- 15. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. japsonline.com [japsonline.com]

- 17. edaegypt.gov.eg [edaegypt.gov.eg]

The Chlorine Atom on the Pyrazine Ring: A Gateway to Novel Chemical Entities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazine nucleus, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry and materials science. The introduction of a chlorine atom onto this electron-deficient ring system provides a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse and complex molecules with significant biological and physical properties. This technical guide delves into the potential reactivity of the chlorine atom on the pyrazine ring, offering a comprehensive overview of key reactions, quantitative data, detailed experimental protocols, and mechanistic insights.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring, further enhanced by the inductive effect of the two nitrogen atoms, makes the chlorine atom highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex, and is a cornerstone of chloropyrazine chemistry.

The reactivity of chloropyrazines in SNAr reactions is significantly influenced by the position of the chlorine atom and the nature of the nucleophile. The ring nitrogen atoms substantially enhance reactivity through inductive and mesomeric effects.[1] Electron-withdrawing groups on the pyrazine ring will further activate the chlorine for substitution, while electron-donating groups will have a deactivating effect.[1]

Quantitative Data for Nucleophilic Aromatic Substitution

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Morpholine | 2-Morpholinopyrazine | Various solvents and bases | Moderate to Excellent | [2] |

| Benzylamine | 3-(Benzylamino)pyrazine-2-carboxamide | THF, Et3N | - | [3] |

| 4-Methylbenzylamine | 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide | - | - (MIC = 6 µM against M. tuberculosis) | [4] |

| Various Amines | 4-Aminopyrimidine derivatives | PEG 400, 120 °C, 5 min | 92-97 | [5] |

Experimental Protocol: General Procedure for SNAr of 2-Chloropyrazine with an Amine

Materials:

-

2-Chloropyrazine

-

Amine (e.g., morpholine, benzylamine)

-

Base (e.g., K₂CO₃, Et₃N)

-

Solvent (e.g., DMF, DMSO, THF)

-

Standard laboratory glassware

-

Magnetic stirrer with heating

Procedure:

-

To a round-bottom flask charged with 2-chloropyrazine (1.0 mmol) and the desired amine (1.2 mmol), add the solvent (5 mL).

-

Add the base (2.0 mmol) to the reaction mixture.

-

Heat the reaction mixture with stirring at a temperature ranging from room temperature to 120 °C, depending on the reactivity of the amine.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water (20 mL).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired aminopyrazine.

Figure 1. General mechanism of Nucleophilic Aromatic Substitution (SNAr) on a chloropyrazine.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom on the pyrazine ring also serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions have revolutionized the synthesis of complex pyrazine derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting a chloropyrazine with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[6] The reactivity of chloropyrazines in Suzuki coupling can be influenced by the choice of catalyst, ligand, and base. While Pd(PPh₃)₄ can be ineffective in some cases, other catalysts like Pd(dppb)Cl₂ have shown greater efficacy.[7]

| Chloropyrazine Derivative | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |

| 2,5-Dichloropyrazine | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | - |

| 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | - |

| 2,3,5-Trichloropyridine | Arylboronic acids | Pd(OAc)₂ (ligand-free) | - | Aqueous | High |

Materials:

-

2,5-Dichloropyrazine

-

Arylboronic acid (2.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-3 mol%)

-

Potassium carbonate (K₂CO₃) (3 equivalents)

-

1,4-Dioxane

-

Deionized water

-

Microwave synthesis vial or standard reaction vessel

Procedure (Microwave): [8]

-

In a microwave synthesis vial, combine 2,5-dichloropyrazine (0.5 mmol), the arylboronic acid (1.1 mmol), potassium carbonate (1.5 mmol), and Pd(PPh₃)₄ (0.0025-0.015 mmol).[8]

-

Add 1,4-dioxane (4 mL) and deionized water (2 mL).[8]

-

Seal the vial and irradiate in a microwave reactor at 100-120 °C for 15-30 minutes.[8]

-

After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Figure 2. Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between a chloropyrazine and an amine.[9] This reaction has broad substrate scope and functional group tolerance, making it a valuable tool in drug discovery.[10] The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed.[11]

| Chloropyrazine Derivative | Amine | Catalyst System | Base | Solvent | Yield (%) |

| Aryl bromide | Secondary amine | Pd₂(dba)₃ / XPhos | t-BuONa | Toluene | High |

| Aryl halide | Amine | "XantPhos Pd G3" | DBU | MeCN/PhMe | - |

Materials:

-

Chloropyrazine

-

Amine

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos, SPhos)

-

Strong base (e.g., NaOt-Bu, K₃PO₄)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

-

Schlenk flask or glovebox

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine the chloropyrazine (1.0 mmol), amine (1.2 mmol), palladium precatalyst (1-5 mol%), and phosphine ligand (2-10 mol%).

-

Add the base (1.5-2.5 equivalents) to the flask.

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture with stirring at 80-120 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by column chromatography.

Figure 3. Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a chloropyrazine and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[12] This reaction is instrumental in the synthesis of arylalkynes, which are important intermediates in organic synthesis.

| Chloropyrazine Derivative | Alkyne | Catalyst System | Base | Solvent | Yield (%) |

| 3,6-Dicarbonyl-2-chloropyrazine | 1-Hexyne | Pd-Cu catalysis | - | - | - |

| Aryl halide | Terminal alkyne | Pd(PPh)₃, CuI | NBu₃ | THF | - |

Materials:

-

Chloropyrazine

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., Et₃N, DIPA)

-

Anhydrous, degassed solvent (e.g., THF, DMF)

-

Schlenk flask or glovebox

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the chloropyrazine (1.0 mmol), palladium catalyst (1-5 mol%), and CuI (2-10 mol%).

-

Add the anhydrous, degassed solvent, followed by the amine base (2-3 equivalents).

-

Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and partition the residue between water and an organic solvent.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Figure 4. Catalytic cycles of the Sonogashira coupling reaction.

Other Reactivities

Beyond the canonical SNAr and cross-coupling reactions, the chlorine atom on the pyrazine ring can participate in other transformations, such as regioselective lithiation followed by reaction with electrophiles. For instance, 2-chloropyrazine can undergo regioselective dilithiation at the 3- and 6-positions, opening up avenues for the synthesis of polysubstituted pyrazines.[13]

Conclusion

The chlorine atom on the pyrazine ring is a remarkably versatile functional group that provides access to a vast chemical space. Through well-established methodologies such as nucleophilic aromatic substitution and a suite of palladium-catalyzed cross-coupling reactions, researchers can readily introduce a wide range of substituents onto the pyrazine core. This capability is of paramount importance in the fields of drug discovery and materials science, where the fine-tuning of molecular properties is essential for the development of new and improved chemical entities. The protocols and data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and exploration of novel pyrazine-based compounds.

Figure 5. A typical experimental workflow for cross-coupling reactions of chloropyrazines.

References

- 1. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation [mdpi.com]

- 5. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

A Technical Guide to the Biological Activities of Chloropyrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 4, serves as a privileged scaffold in medicinal chemistry. The introduction of a chlorine atom to this ring system creates chloropyrazine, a versatile building block for synthesizing derivatives with a wide spectrum of biological activities. These derivatives have garnered significant attention for their potential as anticancer, antimicrobial, antiviral, and neuroprotective agents. This technical guide provides an in-depth overview of these core biological activities, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers and drug development professionals.

Antimicrobial and Antitubercular Activities

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Chloropyrazine derivatives have emerged as a promising class of compounds, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.

A notable series of derivatives, 3-benzylaminopyrazine-2-carboxamides, synthesized via aminodehalogenation of 3-chloropyrazine-2-carboxamide, has demonstrated significant antimycobacterial effects.[1] Several compounds in this series exhibit in vitro activity against Mycobacterium tuberculosis H37Rv equivalent or superior to the standard drug pyrazinamide, with some also showing moderate activity against bacteria like Enterococcus faecalis and Staphylococcus aureus.[1]

Quantitative Data: Antimicrobial & Antitubercular Activity

The following table summarizes the minimum inhibitory concentration (MIC) and cytotoxicity (IC50) values for key chloropyrazine derivatives.

| Compound ID | Target Organism | MIC (µM) | Cytotoxicity (IC50 in HepG2 cells, µM) | Reference |

| Compound 8 (3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide) | M. tuberculosis H37Rv | 6 | ≥ 250 | [1] |

| Compound 4 (3-[(4-(trifluoromethyl)benzyl)amino]pyrazine-2-carboxamide) | M. tuberculosis H37Rv | 42 | 118 | [1] |

| Compound 9 (3-[(4-aminobenzyl)amino]pyrazine-2-carboxamide) | M. tuberculosis H37Rv | 42 | ≥ 250 | [1] |

| Compound 12 (3-[(3-(trifluoromethyl)benzyl)amino]pyrazine-2-carboxamide) | M. tuberculosis H37Rv | 42 | 179 | [1] |

| Compound 31 (2",4"-dichlorophenyl derivative) | S. aureus, E. coli, C. albicans, A. niger | 45.37 | >100 (in LO2 cells) | [2] |

| Compound 25 (4"-nitrophenyl derivative) | S. aureus, E. coli, C. albicans, A. niger | 48.67 | >100 (in LO2 cells) | [2] |

Mechanism of Action: Enoyl-ACP Reductase (InhA) Inhibition

Molecular docking studies suggest that a primary mechanism of action for the antitubercular activity of these compounds is the inhibition of the mycobacterial enoyl-acyl carrier protein (ACP) reductase, known as InhA. This enzyme is critical for the biosynthesis of mycolic acids, which are essential, long-chain fatty acids that form the major component of the mycobacterial cell wall. By inhibiting InhA, these chloropyrazine derivatives disrupt cell wall integrity, leading to bacterial lysis.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[3][4][5][6]

-

Inoculum Preparation: Select several colonies of the test microorganism from a fresh culture plate (18-24 hours). Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). In a sterile 96-well microtiter plate, dispense 100 µL of sterile broth (e.g., Mueller-Hinton Broth) into each well. Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from each well to the next, discarding the final 100 µL from the last well.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control well (inoculum, no compound) and a negative/sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours. For M. tuberculosis, specific broths (e.g., Middlebrook 7H9) and longer incubation times are required.

-

Reading Results: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Anticancer and Cytotoxic Activities

Chloropyrazine derivatives have shown significant potential as anticancer agents, with various mechanisms including the inhibition of DNA synthesis and the modulation of key signaling pathways that are dysregulated in cancer.[7][8][9] For instance, chlorophenylamino-s-triazine derivatives have demonstrated potent cytotoxic activity against human breast cancer (MCF7) and colon carcinoma (C26) cell lines.[10]

Quantitative Data: In Vitro Cytotoxic Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 2c (3-Cl, piperidine derivative) | MCF7 (Breast) | 4.14 ± 1.06 | [10] |

| Compound 2c (3-Cl, piperidine derivative) | C26 (Colon) | 7.87 ± 0.96 | [10] |

| Compound 3c (3,4-diCl, pyrrolidine derivative) | MCF7 (Breast) | 4.98 ± 0.81 | [10] |

| Compound 3c (3,4-diCl, pyrrolidine derivative) | C26 (Colon) | 3.05 ± 0.52 | [10] |

| Compound 35 (2"-pyridinyl derivative) | DU-145 (Prostate) | 5 ± 1 µg/mL | [2] |

| Chlorpromazine (CPZ) | Various | (Varies by cell line) | [8][9][11] |

Mechanism of Action: Inhibition of Kinase Signaling

A common mechanism for anticancer drugs is the inhibition of protein kinases, which are crucial for cell signaling pathways that control growth, proliferation, and survival.[12] Many heterocyclic compounds, including pyrazine derivatives, are designed as kinase inhibitors. They typically function by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation and activation of downstream targets. This disruption can halt the uncontrolled proliferation characteristic of cancer cells.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[13][14][15]

-

Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals.[14]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[16] Mix thoroughly by gentle shaking or pipetting.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Calculation: Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Antiviral Activities

Viral infections remain a major global health threat. Certain chloropyrazine-related compounds, particularly the phenothiazine chlorpromazine, have demonstrated broad-spectrum antiviral activity against numerous RNA viruses, including coronaviruses (SARS-CoV, MERS-CoV), influenza, and Hepatitis C virus (HCV).[17][18][19]

Quantitative Data: Antiviral Activity

| Compound | Virus | Cell Line | EC50 / IC50 (µM) | Reference |

| Chlorpromazine | MERS-CoV | Vero | 9.51 | [19] |

| Chlorpromazine | SARS-CoV | Vero | 12.97 | [19] |

| Chlorpromazine | SARS-CoV-2 | Vero E6 | 8.2 | [20] |

| Chlorpromazine | SARS-CoV-2 | Caco-2 | 11.3 | [20] |

| Fluphenazine | MERS-CoV | Vero | 5.87 | [19] |

| Fluphenazine | HCV | Huh-7.5 | 0.5 ± 0.2 | [19] |

Mechanism of Action: Inhibition of Clathrin-Mediated Endocytosis

A key mechanism for the antiviral activity of chlorpromazine is the inhibition of clathrin-mediated endocytosis.[17][20][21] Many viruses exploit this cellular pathway to enter host cells. Chlorpromazine disrupts this process by preventing the assembly of clathrin-coated pits at the cell membrane, effectively trapping the virus on the cell surface and blocking the initial stage of infection.[17][18]

Experimental Protocol: Plaque Reduction Assay

This assay is the gold standard for quantifying the efficacy of an antiviral compound by measuring the reduction in viral plaque formation.[22][23][24][25][26]

-

Cell Seeding: Plate host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Virus Dilution & Treatment: Prepare serial dilutions of the test compound. Separately, dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units, PFU). Mix the virus with each compound dilution and incubate to allow the compound to interact with the virus.

-

Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.

-

Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) mixed with the corresponding concentration of the test compound. This restricts the spread of progeny virus to adjacent cells, localizing the infection and forming plaques.

-

Incubation: Incubate the plates for several days until plaques are visible.

-

Staining and Counting: Fix the cells (e.g., with formaldehyde) and stain with a dye like crystal violet. Viable cells will stain, while plaques (areas of cell death) will appear as clear zones. Count the plaques in each well.

-

Calculation: Compare the number of plaques in treated wells to untreated control wells to calculate the percentage of inhibition and determine the IC50 value.

Neurological and Neuroprotective Activities

Pyrazine derivatives have also been investigated for their effects on the central nervous system. Tetramethylpyrazine derivatives show promise as neuroprotective agents against oxidative stress, a key factor in neurodegenerative diseases.[27] Concurrently, chlorpromazine, a phenothiazine with a related core structure, is a well-known antipsychotic whose mechanism involves modulating multiple neurotransmitter systems.

Mechanism of Action: Neuroprotection via PI3K/Akt Pathway

Some pyrazine derivatives exert neuroprotective effects by activating the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[27] This pathway is a critical regulator of cell survival. Upon activation by the derivative, PI3K phosphorylates and activates Akt. Activated Akt then phosphorylates and inactivates pro-apoptotic proteins (like GSK3β), promoting neuronal survival in the face of excitotoxicity or oxidative stress.[27]

Mechanism of Action: Dopamine D2 Receptor Antagonism

The primary antipsychotic effect of chlorpromazine is attributed to its role as an antagonist at dopamine D2 receptors in the brain's mesolimbic pathway. By blocking these receptors, it reduces the excessive dopaminergic activity associated with the positive symptoms of psychosis.

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol assesses a compound's ability to protect neurons from glutamate-induced excitotoxicity.[28][29][30][31][32]

-

Cell Culture: Culture primary neurons (e.g., cortical or hippocampal neurons) or a neuronal cell line (e.g., HT22) in multi-well plates.

-

Pre-treatment: Treat the neuronal cultures with various concentrations of the test compound for a specified period (e.g., 1-24 hours) before inducing toxicity.

-

Induction of Excitotoxicity: Expose the neurons to a toxic concentration of L-glutamate (e.g., 5 mM for HT22 cells, lower for primary neurons) for 12-24 hours.[30] Control wells should include untreated cells, cells treated with glutamate alone, and cells treated with the compound alone.

-

Assessment of Viability: Following the toxic insult, measure neuronal viability using an appropriate method, such as the MTT assay (described above) or a resazurin-based assay.[30]

-

Data Analysis: Calculate the percentage of neuroprotection afforded by the compound by comparing the viability of cells co-treated with the compound and glutamate to cells treated with glutamate alone. Determine the effective concentration range of the neuroprotective agent.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. protocols.io [protocols.io]

- 5. bio-protocol.org [bio-protocol.org]

- 6. benchchem.com [benchchem.com]

- 7. Chlorpromazine: a potential anticancer agent? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Multifaceted effect of chlorpromazine in cancer: implications for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

- 10. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. texaschildrens.org [texaschildrens.org]

- 14. cn.tsktbiotech.com [cn.tsktbiotech.com]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. The Large Action of Chlorpromazine: Translational and Transdisciplinary Considerations in the Face of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. frontiersin.org [frontiersin.org]

- 19. Antiviral activity of chlorpromazine, fluphenazine, perphenazine, prochlorperazine, and thioridazine towards RNA-viruses. A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibition of the replication of SARS-CoV-2 in human cells by the FDA-approved drug chlorpromazine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Reactome | AP2 binds chlorpromazine [reactome.org]

- 22. benchchem.com [benchchem.com]

- 23. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Influenza virus plaque assay [protocols.io]

- 25. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 26. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 27. A Novel Tetramethylpyrazine Derivative Prophylactically Protects against Glutamate-Induced Excitotoxicity in Primary Neurons through the Blockage of N-Methyl-D-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 29. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 30. spandidos-publications.com [spandidos-publications.com]

- 31. innoprot.com [innoprot.com]

- 32. Neuroprotection from glutamate toxicity with ultra-low dose glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial availability and suppliers of Methyl 6-chloropyrazine-2-carboxylate

An In-depth Guide on the Commercial Availability, Synthesis, and Properties of a Key Chemical Intermediate for Drug Discovery and Development

Methyl 6-chloropyrazine-2-carboxylate is a heterocyclic organic compound that serves as a crucial building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its pyrazine core, substituted with both a chlorine atom and a methyl ester group, offers versatile reactive sites for further chemical modifications. This guide provides a comprehensive overview of its commercial availability, key chemical and physical properties, a representative synthesis protocol, and its applications in research.

Commercial Availability and Suppliers

This compound (CAS Number: 23611-75-8) is readily available from a number of commercial suppliers, catering to both research and bulk quantity needs. Purity levels are typically in the range of 95-97%. The table below summarizes the offerings from several prominent suppliers.

| Supplier | Catalog Number | Purity | Available Quantities |

| Thermo Fisher Scientific | H66682.MD | 95% | 250 mg, 1 g |

| Sigma-Aldrich (Ambeed) | AMBH2D6F01F2 | 97% | Inquire for details |

| Sigma-Aldrich (BLD Pharmatech) | BL3H1F1CC023 | 97% | Inquire for details |

| Apollo Scientific | - | >97% | 1 g, 5 g, 25 g, 100 g, 500 g |

| CyclicPharma | SL10029 | >98% | Inquire for details |

Physicochemical and Safety Data

A summary of the key physicochemical properties and hazard information for this compound is provided in the table below. This data is essential for safe handling, storage, and for planning chemical reactions.[1]

| Property | Value |

| Molecular Formula | C₆H₅ClN₂O₂ |

| Molecular Weight | 172.57 g/mol |

| Appearance | White to yellow to brown or gray solid |

| CAS Number | 23611-75-8 |

| IUPAC Name | This compound |

| InChI Key | MVVYUJFEXRODQA-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CN=CC(Cl)=N1 |

| Storage Temperature | 2-8°C, under inert atmosphere |

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

Experimental Protocols

This compound is primarily used as an intermediate in organic synthesis. The following section details a representative protocol for its synthesis from its corresponding carboxylic acid.